Safety Profile vs. Cyanogen Bromide
In Pd-catalyzed and Lewis acid-catalyzed cyanation methodologies, N-cyanosuccinimide is explicitly characterized as a 'bench-stable and non-toxic' electrophilic cyanating agent, enabling reactions to be set up on the open bench without specialized containment [1][2]. This contrasts directly with cyanogen bromide (BrCN), a traditional cyanating reagent classified as highly toxic by inhalation (H330), oral (H300), and dermal (H310) routes under GHS, which requires fume hood handling and stringent exposure controls [3]. The GaCl₃-catalyzed C–H cyanation of indoles using N-cyanosuccinimide proceeds in standard acetonitrile at 80–120 °C with typical laboratory equipment, whereas comparable BrCN-mediated cyanations demand additional safety infrastructure [2][3].
| Evidence Dimension | Handling safety classification (hygiene factor for laboratory procurement) |
|---|---|
| Target Compound Data | Described as 'bench-stable and non-toxic'; GHS data largely unavailable; not listed on China Catalog of Hazardous Chemicals 2015; not listed on U.S. TSCA Inventory; stable under recommended storage conditions |
| Comparator Or Baseline | Cyanogen bromide (BrCN, CAS 506-68-3): GHS H300+H310+H330 (fatal if swallowed, in contact with skin, or if inhaled); UN 1889, Class 8/6.1 corrosive and toxic; requires fume hood and PPE [3] |
| Quantified Difference | Qualitative: non-toxic and bench-stable vs. acutely toxic (Category 1–2 for all exposure routes); difference is categorical, not continuous |
| Conditions | Based on published synthetic methodology descriptions and GHS safety data sheets; acute toxicity data for N-cyanosuccinimide itself is not extensively documented (data gaps in SDS), indicating low acute toxicity concern relative to BrCN |
Why This Matters
For procurement in academic or industrial settings where laboratory safety infrastructure and solvent/reagent hazard classification drive operational costs and training requirements, the benign handling profile of N-cyanosuccinimide directly reduces the total cost of process implementation compared to cyanogen bromide.
- [1] De Jesus Silva, J.; Bartalucci, N.; Jelier, B.; et al. Development and Molecular Understanding of a Pd-Catalyzed Cyanation of Aryl Boronic Acids Enabled by High-Throughput Experimentation and Data Analysis. Helv. Chim. Acta 2021, 104 (12), e2100194. View Source
- [2] Wang, X.; Makha, M.; Chen, S.-W.; Zheng, H.; Li, Y. GaCl₃-Catalyzed C–H Cyanation of Indoles with N-Cyanosuccinimide. J. Org. Chem. 2019, 84 (10), 6199–6206. View Source
- [3] ECHA. Cyanogen bromide (CAS 506-68-3) – Harmonised Classification and Labelling (CLH). Available at: https://echa.europa.eu/ (Accessed 2026). View Source
